N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
Overview
Description
N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is a complex organic compound with a molecular formula of C21H27N3O5S This compound belongs to the class of piperazine derivatives, which are known for their diverse pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 2,3-dimethoxybenzyl chloride with piperazine to form the intermediate 4-(2,3-dimethoxybenzyl)piperazine.
Sulfonylation: The intermediate is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated product.
Acetylation: Finally, the sulfonylated product is acetylated using acetic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: N-alkylated or N-acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of other complex molecules and as a reagent in organic synthesis.
Industry: It can be used in the development of new pharmaceuticals and as a chemical probe in biological research.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways:
Acetylcholinesterase Inhibition: The compound inhibits the enzyme acetylcholinesterase, leading to increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic neurotransmission.
Neuroprotection: It exerts neuroprotective effects by reducing oxidative stress and preventing lipid peroxidation and protein damage.
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2,5-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide: Similar structure with a different position of the methoxy groups on the benzyl ring.
N-{4-[4-(2-methoxy-phenyl)-piperazin-1-yl]-phenyl}carbamic acid ethyl ester: Another piperazine derivative with a different functional group.
Uniqueness
N-(4-{[4-(2,3-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide is unique due to its specific substitution pattern on the benzyl ring and the presence of both sulfonyl and acetamide groups
Properties
IUPAC Name |
N-[4-[4-[(2,3-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O5S/c1-16(25)22-18-7-9-19(10-8-18)30(26,27)24-13-11-23(12-14-24)15-17-5-4-6-20(28-2)21(17)29-3/h4-10H,11-15H2,1-3H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AADNNAAUXYCHFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C(=CC=C3)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901137057 | |
Record name | N-[4-[[4-[(2,3-Dimethoxyphenyl)methyl]-1-piperazinyl]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
428853-88-7 | |
Record name | N-[4-[[4-[(2,3-Dimethoxyphenyl)methyl]-1-piperazinyl]sulfonyl]phenyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=428853-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[4-[[4-[(2,3-Dimethoxyphenyl)methyl]-1-piperazinyl]sulfonyl]phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901137057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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